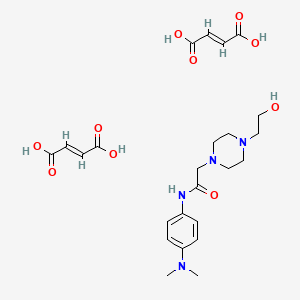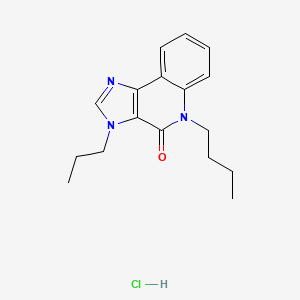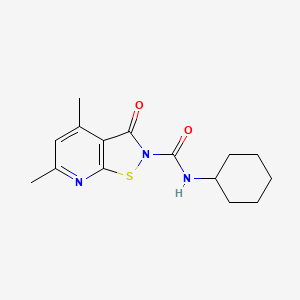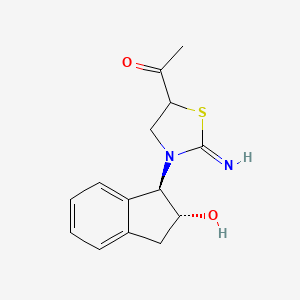
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine: is a compound that has garnered interest due to its potential pharmacological activities. It is structurally related to tetramisole, a known antiparasitic and antidepressant agent. This compound has shown marked antidepressant activity, making it a promising candidate for further research in the field of mental health .
Méthodes De Préparation
The synthesis of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves several steps. The primary synthetic route includes the reaction of 2-hydroxyindane-1-ylamine with thiazolidine-3-acetic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of thiazolidine derivatives.
Biology: The compound’s biological activity, particularly its antidepressant properties, makes it a subject of interest in neuropharmacology.
Mécanisme D'action
The mechanism of action of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation. The compound’s molecular targets include serotonin and norepinephrine transporters, which it inhibits, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:
Tetramisole: Known for its antiparasitic and antidepressant activities.
Imipramine: A traditional antidepressant used for comparison in studies.
Other thiazolidine derivatives: These compounds share structural similarities but may differ in their biological activities and applications.
This compound’s unique structure and promising pharmacological activities make it a valuable subject for further research and development in various scientific fields.
Propriétés
Numéro CAS |
141034-18-6 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
1-[3-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2O2S/c1-8(17)12-7-16(14(15)19-12)13-10-5-3-2-4-9(10)6-11(13)18/h2-5,11-13,15,18H,6-7H2,1H3/t11-,12?,13-/m1/s1 |
Clé InChI |
FSMGDQBVGQNYIV-LKOMHFJYSA-N |
SMILES isomérique |
CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CC3=CC=CC=C23)O |
SMILES canonique |
CC(=O)C1CN(C(=N)S1)C2C(CC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


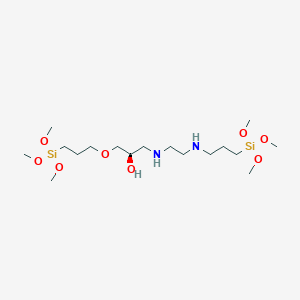
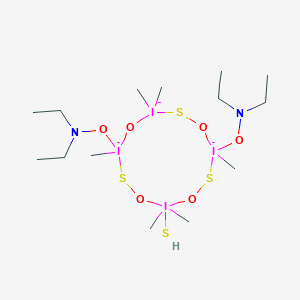

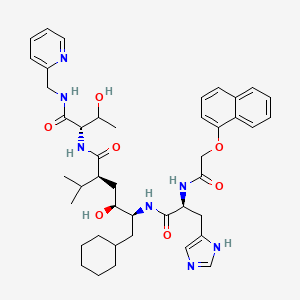



![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
